
N,N'-bis(4-methylphenyl)pentanediamide
Overview
Description
"N,N'-bis(4-methylphenyl)pentanediamide" is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other compounds studied for their potential applications in areas such as electrochromics and polymer chemistry.
Synthesis Analysis
The synthesis of similar compounds, like N,N,N′,N′-tetraphenyl-1,4-phenylenediamine-containing aromatic dibromides, has been successfully achieved through methods like Suzuki coupling, demonstrating the feasibility of synthesizing complex aromatic compounds with specific functional groups (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, like bis((S,S)-2,4-pentanediamine)platinum(II) ion, has been analyzed using techniques such as X-ray diffraction. These studies reveal details about the coordination environment of the central metal atom and the spatial arrangement of the ligands (Nakayama et al., 1979).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can be complex, involving various interactions and transformations. For instance, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione and its interactions reveal the intricate nature of such compounds (Wu, 2013).
Scientific Research Applications
Electrochromic Application
N,N'-bis(4-methylphenyl)pentanediamide derivatives have been studied for their electrochromic properties. A study explored a novel conjugated polymer containing a related compound, which exhibited excellent solubility in common organic solvents and useful levels of thermal stability. This polymer showed potential for electrochromic applications due to its hole-transporting properties, characterized using electrochemical and spectroelectrochemical methods (Chen et al., 2010).
Structural Analysis in Chemotherapeutics
N,N'-bis(4-methylphenyl)pentanediamide analogs have been analyzed for their role in chemotherapeutics. A study used X-ray diffraction and NMR methods to examine new pentamidine analogs, potentially targeting DNA, to detect the effects of polymorphism and confirm single conformers in the solid state for these compounds (Żabiński et al., 2010).
Bioremediation Applications
Compounds related to N,N'-bis(4-methylphenyl)pentanediamide have been studied in bioremediation. For instance, laccase from Fusarium incarnatum was found effective in the biodegradation of Bisphenol A, an environmental pollutant, in a non-aqueous catalysis setting. This study highlights the potential of using enzymes in organic media for the degradation of hydrophobic environmental pollutants (Chhaya & Gupte, 2013).
Synthesis of Cyclic Peroxides
Research has also been conducted on the synthesis of cyclic peroxides using derivatives of N,N'-bis(4-methylphenyl)pentanediamide. A study described the manganese-mediated synthesis of cyclic peroxides from alkenes and active methylene compounds, indicating potential applications in organic synthesis (Qian et al., 1992).
Photoluminescence Properties
Compounds related to N,N'-bis(4-methylphenyl)pentanediamide have been utilized in studies exploring photoluminescence properties. Pentanuclear 3d-4f heterometal complexes were synthesized, demonstrating interesting magnetic and photoluminescent characteristics, potentially applicable in materials science (Maity et al., 2015).
properties
IUPAC Name |
N,N'-bis(4-methylphenyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-10-16(11-7-14)20-18(22)4-3-5-19(23)21-17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJJEDQKDUJPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



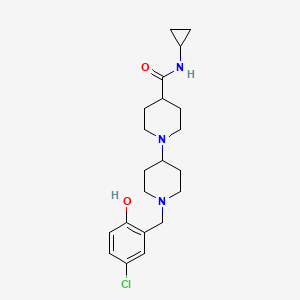
![1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B5663269.png)
![1-[3-(diethylamino)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5663284.png)
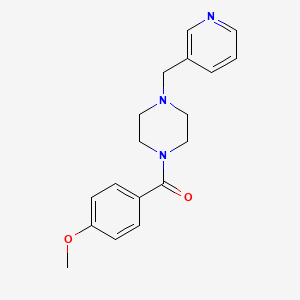
![3-[(3R*,4S*)-1-[(2-methoxyphenyl)acetyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5663302.png)
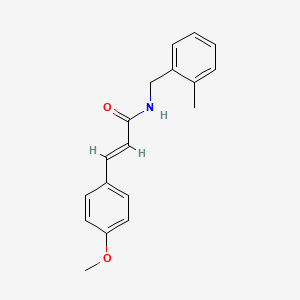
![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663308.png)
![1-(3-chloro-4-methoxyphenyl)-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663319.png)
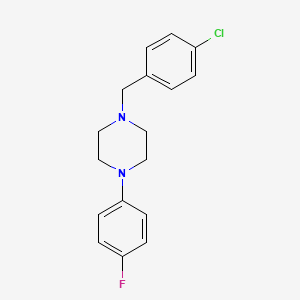
![2-[4-(2-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5663326.png)
![N-{rel-(3R,4S)-1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-propyl-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5663333.png)
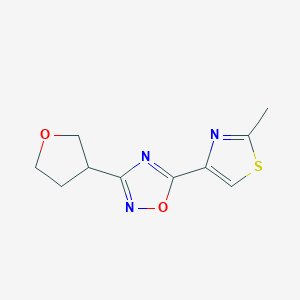
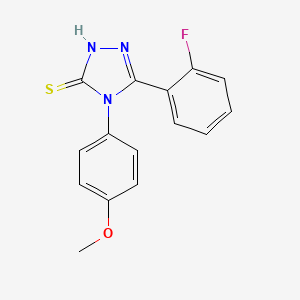
![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)